1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone
Description
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound featuring a pyridazine core substituted with a 4-ethylphenyl group at position 6, a thioether linkage, and a 4-chlorophenyl acetyl moiety. Its structure combines heterocyclic and aromatic elements, making it a candidate for pharmacological studies, particularly in antiparasitic and antimicrobial research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIOWHSADRMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-ethylphenyl hydrazine with a suitable diketone to form the pyridazinyl ring.
Thioether Formation: The pyridazinyl intermediate is then reacted with a chlorophenyl thioether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioether derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances this activity, suggesting that 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone may also possess similar properties.
Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against several human cancer cell lines. The mechanism often involves the disruption of cellular processes or induction of apoptosis in cancer cells. The exact pathways through which this compound exerts its biological effects are still under investigation but may involve:
- Interaction with specific enzymes or receptors.
- Induction of oxidative stress within microbial cells.
- Inhibition of cell proliferation in cancerous cells.
Industrial Production Considerations
For industrial production, optimization of the synthetic route is crucial to maximize yield and purity. This can include:
- Catalysis : Utilizing catalysts to enhance reaction rates.
- Purification Techniques : Employing methods such as recrystallization or chromatography to purify the final product.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Antimicrobial Studies : A study focused on thioether derivatives demonstrated significant activity against various bacterial strains, indicating that modifications in the structure could enhance efficacy against resistant strains.
- Cancer Research : In vitro evaluations on similar thioether compounds revealed promising results in inhibiting cancer cell growth, suggesting that this compound could be explored further for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are categorized below based on core heterocycles, substituents, and biological activities. Key comparisons include activity against parasitic targets, toxicity profiles, and molecular interactions.
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Differences: Indole-based analogs (e.g., ) exhibit strong antiplasmodial activity (pIC50 up to 8.21), attributed to interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Pyridine-based analogs (e.g., UDO in ) inhibit Trypanosoma cruzi CYP51, suggesting that the pyridazine ring in the target compound could confer selectivity for other parasitic enzymes .
The thioether linkage is a conserved pharmacophore across active analogs (e.g., indole derivatives in ), critical for hydrogen bonding or hydrophobic interactions with target proteins .
Activity and Toxicity Trade-offs: Nitro groups (e.g., in ) enhance potency but may raise metabolic instability or toxicity concerns. The target compound’s ethyl group is metabolically stable, suggesting a safer profile . Non-toxic indole derivatives () demonstrate that thioether-linked compounds can maintain safety while retaining efficacy .
Biological Activity
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone, a synthetic organic compound, is noted for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of thioethers and has garnered attention due to its structural features that may confer unique pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone, with a molecular formula of . The presence of both chlorophenyl and ethylphenyl groups may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridazinyl Intermediate : Reaction of 4-ethylphenyl hydrazine with a diketone.
- Thioether Formation : The pyridazinyl intermediate is reacted with a chlorophenyl thioether under specific conditions to yield the final product.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, including:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioether derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances this activity .
Anticancer Potential
In vitro evaluations have demonstrated that derivatives of similar thioether compounds possess cytotoxic effects against several human cancer cell lines. The mechanism often involves the disruption of cellular processes or induction of apoptosis in cancer cells .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Induction of oxidative stress within microbial cells.
- Inhibition of cell proliferation in cancerous cells.
Further research is required to clarify these pathways and identify specific molecular targets.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(pyridazin-3-yl)ethanone | Lacks ethyl group | Moderate activity against bacteria |
| 1-(4-Chlorophenyl)-2-((6-phenyl)pyridazin-3-yl)thio)ethanone | Lacks ethyl group on phenyl ring | Lower cytotoxicity compared to target compound |
The unique combination of ethyl and chlorophenyl groups in the target compound may enhance its bioactivity compared to these analogs.
Case Studies
Several case studies have focused on the biological evaluation of thioether derivatives:
- Antichlamydial Activity : Certain thioether compounds have shown selective activity against Chlamydia, suggesting potential use in developing targeted therapies .
- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity, which supports further exploration for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
